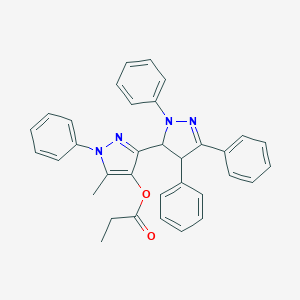![molecular formula C19H22ClN3O3S B283192 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283192.png)
2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, commonly known as TAK-715, is a synthetic compound that belongs to the class of p38 mitogen-activated protein kinase (MAPK) inhibitors. It was first synthesized by Takeda Pharmaceutical Company, Japan, and has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
TAK-715 selectively inhibits the alpha and beta isoforms of p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, which are involved in the regulation of inflammation, cell proliferation, and differentiation. It binds to the ATP-binding site of p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide and prevents its phosphorylation, thereby inhibiting its activation. This leads to the inhibition of downstream signaling pathways that are involved in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
TAK-715 has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in preclinical studies. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by inhibiting the p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide signaling pathway. This leads to a reduction in inflammation and tissue damage. TAK-715 has also been found to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy. In addition, TAK-715 has been shown to have anti-fibrotic effects in animal models of liver fibrosis and pulmonary fibrosis.
実験室実験の利点と制限
TAK-715 has several advantages for lab experiments. It is a selective inhibitor of p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, which makes it a useful tool for studying the role of p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in various biological processes. It has also been extensively studied in preclinical models, which provides a wealth of information on its pharmacological properties. However, TAK-715 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, its effects on other signaling pathways, such as JNK and ERK, should be taken into account when interpreting experimental results.
将来の方向性
There are several future directions for the research on TAK-715. One area of interest is the development of TAK-715 analogs with improved pharmacological properties, such as solubility and selectivity. Another area of interest is the investigation of the potential therapeutic applications of TAK-715 in various diseases, such as cancer, fibrosis, and neurodegenerative diseases. The role of p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in these diseases is still not fully understood, and further research is needed to fully explore the therapeutic potential of TAK-715. In addition, the development of new assays and techniques for studying the effects of TAK-715 on p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide signaling will be important for advancing our understanding of this important signaling pathway.
合成法
The synthesis of TAK-715 involves a multi-step process that starts with the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-(4-(methylsulfonyl)-1-piperazinyl)aniline in the presence of a base to yield the final product, TAK-715. The synthesis of TAK-715 has been optimized to achieve high yields and purity.
科学的研究の応用
TAK-715 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in preclinical studies. TAK-715 has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), by inhibiting the p38 2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide signaling pathway. This makes it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
特性
分子式 |
C19H22ClN3O3S |
|---|---|
分子量 |
407.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H22ClN3O3S/c1-27(25,26)23-12-10-22(11-13-23)18-5-3-2-4-17(18)21-19(24)14-15-6-8-16(20)9-7-15/h2-9H,10-14H2,1H3,(H,21,24) |
InChIキー |
RHGQPYKIHJDKJI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283109.png)
![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283110.png)
![1-(4-Chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283111.png)
![7-Anilino-1-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B283113.png)
![Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283114.png)
![Ethyl 8,9-dimethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B283117.png)
![Ethyl 7-(4-methylbenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283119.png)
![3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283122.png)
![7-(4-Methoxybenzylidene)-1,9-diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283123.png)
![3-Benzoyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283125.png)
![7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283126.png)
![3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283129.png)
![7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283131.png)
